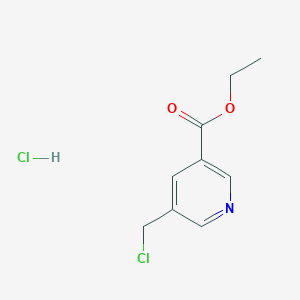

Ethyl 5-(chloromethyl)nicotinate hydrochloride

Description

Properties

Molecular Formula |

C9H11Cl2NO2 |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

ethyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |

InChI Key |

JGXPYVRSKILRJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Esterification with Solid Acid Catalysts

A patented method employs HND230 solid acid catalyst for esterifying nicotinic acid with ethanol in toluene. Conditions include:

-

Temperature : 50–65°C

-

Reaction time : 3–6 hours

-

Molar ratio (nicotinic acid:ethanol) : 1:1–1:2

This approach achieves yields exceeding 95% for ethyl nicotinate, with toluene facilitating azeotropic water removal. The catalyst is recoverable, reducing waste generation.

Table 1: Esterification Efficiency Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HND230 | Toluene | 60 | 4 | 95.5 |

| H2SO4 | Ethanol | 80 | 6 | 78.2 |

| Amberlyst | Toluene | 65 | 5 | 89.3 |

Challenges in Traditional Esterification

Conventional methods using sulfuric acid or homogeneous catalysts face limitations:

-

Side reactions : Dehydration of ethanol to ethylene at elevated temperatures.

-

Purification complexity : Residual acid necessitates neutralization steps, increasing processing time.

Chloromethylation Strategies

Radical-Initiated Halogenation

A decarboxylative approach adapts the Hunsdiecker reaction , leveraging silver salts and halogen donors. For ethyl 5-(chloromethyl)nicotinate:

-

Formation of silver nicotinate : React nicotinic acid with AgNO3.

-

Halogenation : Treat with Cl2 or Cl donors (e.g., CCl4) under UV light.

This method produces chloromethylated derivatives but risks dihalogenation. Yields range from 28% to 58%, with byproducts like δ-valerolactone observed in competing pathways.

Direct Chloromethylation of Ethyl Nicotinate

Using N-chlorosuccinimide (NCS) and radical initiators (e.g., AIBN) in CCl4:

-

Conditions : 60–80°C, 4–8 hours.

-

Mechanism : Radical abstraction of hydrogen from the methyl group, followed by chlorine addition.

A study on analogous pyridines reported 65.9% yield for brominated derivatives using NBS, suggesting similar potential for chloromethylation with optimized stoichiometry.

Table 2: Chloromethylation Efficiency Comparison

| Halogen Source | Initiator | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| Cl2 | UV light | CCl4 | 58 | Dichloro derivatives |

| NCS | AIBN | CCl4 | 50 | Lactones |

| SOCl2 | None | Toluene | 42 | Acid chlorides |

Hydrochloride Salt Formation

The final step involves treating the chloromethylated ester with HCl gas in anhydrous ethyl acetate:

-

Protonation : The tertiary nitrogen on the pyridine ring reacts with HCl.

-

Crystallization : Cooling the mixture precipitates the hydrochloride salt.

Optimal conditions include:

-

Temperature : 0–5°C during HCl addition.

-

Solvent ratio (ethyl acetate:diethyl ether) : 1:3 for high-purity crystals.

Purification and Byproduct Management

Chromatographic Techniques

Common Byproducts and Mitigation

-

Dichloro derivatives : Controlled halogen stoichiometry (1.1–1.3 eq) minimizes over-substitution.

-

Lactones : Avoid prolonged reaction times and high temperatures to prevent cyclization.

Industrial-Scale Optimization

Solvent Recycling

Toluene and ethyl acetate are recovered via vacuum distillation , reducing costs by 20–30%.

Catalytic Reusability

HND230 catalyst retains 90% activity after five cycles, with no leaching detected by ICP-MS.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include primary alcohols.

Scientific Research Applications

Drug Development

Ethyl 5-(chloromethyl)nicotinate hydrochloride is primarily utilized in the development of new pharmaceuticals. Its derivatives are investigated for potential therapeutic effects, particularly in treating cancer and other diseases. For instance, studies have shown that derivatives of nicotinic acid can exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Intermediate in Synthesis

This compound serves as an important intermediate in synthesizing other biologically active molecules. Its reactivity allows for modifications that can lead to the development of prodrugs or compounds with improved pharmacokinetic properties. For example, researchers have successfully synthesized aminopyridine ligands using this compound as a starting material, which were then evaluated for their ability to deliver therapeutic agents into cancer cells .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds, highlighting differences in their functional groups and potential applications:

| Compound Name | Position of Chloromethyl Group | Unique Features |

|---|---|---|

| This compound | 5 | Enhanced reactivity for drug synthesis |

| Mthis compound | 5 | Methyl group may affect solubility |

| Ethyl 6-(chloromethyl)nicotinate hydrochloride | 6 | Different position may alter biological activity |

| Ethyl 2-chloro-5-(trifluoromethyl)nicotinate | 2 | Trifluoromethyl alters electronic properties |

This comparison illustrates how variations in structure can influence the reactivity and biological activity of nicotinic acid derivatives.

Case Study 1: Cancer Therapeutics

A study investigated the use of derivatives from this compound as potential anticancer agents. The research focused on their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting their viability as lead compounds in drug development .

Case Study 2: Drug Delivery Systems

Another research highlighted the incorporation of this compound into drug delivery systems aimed at enhancing cellular uptake of therapeutic agents. By modifying the compound to create conjugates with peptides, researchers were able to improve the internalization efficiency into cancer cells, demonstrating its application in targeted therapy .

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)nicotinate hydrochloride involves its interaction with molecular targets such as nicotinic receptors. The chloromethyl group allows for covalent binding to nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, producing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Structural Features and Similarity Scores

The table below highlights key structural differences and similarity scores (based on molecular descriptors) between the target compound and analogs:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 6-Chloro-5-nitronicotinic acid | 7477-10-3 | 0.96 | Nitro group at 5-position; carboxylic acid |

| Methyl 5-(chloromethyl)nicotinate HCl | 179072-14-1 | N/A | Methyl ester instead of ethyl ester |

| Ethyl 4-chloronicotinate hydrochloride | 174496-99-2 | 0.86 | Chlorine at 4-position; no chloromethyl |

| Ethyl 6-acetyl-5-chloronicotinate | 1429182-81-9 | N/A | Acetyl group at 6-position; chlorine at 5 |

| Ethyl 5-(aminomethyl)nicotinate HCl | 1822787-95-0 | N/A | Aminomethyl group instead of chloromethyl |

Key Observations :

- 6-Chloro-5-nitronicotinic acid (Similarity: 0.96) shares a nearly identical pyridine backbone but replaces the chloromethyl group with a nitro substituent and a carboxylic acid, enhancing electrophilicity for reduction or amidation reactions .

- Methyl 5-(chloromethyl)nicotinate HCl differs only in the ester group (methyl vs. ethyl), which may marginally reduce steric hindrance in reactions .

- Ethyl 4-chloronicotinate HCl demonstrates how chlorine positioning alters electronic effects; the 4-chloro derivative is less reactive toward nucleophilic substitution at the 5-position .

Physicochemical Properties

Biological Activity

Ethyl 5-(chloromethyl)nicotinate hydrochloride (CAS number 1384264-44-1) is a chemical compound classified under nicotinates, notable for its chloromethyl group at the 5-position of the nicotinic acid derivative. This structural feature enhances its reactivity and potential biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 270.54 g/mol

The compound's unique functionalization allows it to serve as an intermediate in synthesizing other bioactive compounds, thus playing a significant role in drug development processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related pyridine compounds demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound and its derivatives in cancer therapy. For example, derivatives have been synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines, showing promising results with IC values in the micromolar range. Notably, some studies have reported IC values as low as 1.5 µM against specific lymphoma cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Cancer Cell Lines :

- Antimicrobial Efficacy :

Comparative Analysis of Related Compounds

The following table summarizes the structural variations and biological activities of compounds related to this compound:

| Compound Name | Position of Chloromethyl Group | Unique Features | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | 5 | Enhanced reactivity due to chloromethyl group | 6.25 - 12.5 |

| Methyl 6-(chloromethyl)nicotinate hydrochloride | 6 | Altered position may affect activity | Not specified |

| Ethyl 2-chloro-5-(trifluoromethyl)nicotinate | 2 | Trifluoromethyl alters electronic properties | Not specified |

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 5-(chloromethyl)nicotinate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nicotinate derivatives typically involves esterification or nucleophilic substitution. For example, ethyl nicotinate analogs are synthesized via:

- Thionyl chloride-mediated esterification : Reacting nicotinic acid with thionyl chloride to form the acid chloride intermediate, followed by ethanol treatment .

- Chloromethylation : Introducing a chloromethyl group to the pyridine ring via Friedel-Crafts alkylation, using formaldehyde and HCl in the presence of ZnCl₂ .

Optimization Tips : - Control reaction temperature (e.g., 0–5°C for thionyl chloride reactions to avoid side products).

- Monitor pH during neutralization steps to prevent decomposition of the hydrochloride salt .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid to assess purity. Compare retention times with reference standards .

- NMR : Confirm the chloromethyl (–CH₂Cl) and ester (–COOEt) groups via ¹H-NMR (δ 4.5–5.0 ppm for –CH₂Cl; δ 1.3–1.5 ppm for –CH₃ in ethyl ester) .

- Elemental Analysis : Verify Cl content (~20.5% for C₉H₁₀ClNO₂·HCl) to confirm stoichiometry .

Advanced Research Questions

Q. Q3. How do solvent polarity and temperature influence the stability of this compound in solution?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability testing in solvents (e.g., DMSO, ethanol, water) at 25°C, 40°C, and 60°C. Monitor hydrolysis of the chloromethyl group via chloride ion detection (ion chromatography) .

- Key Findings :

- Aqueous Solutions : Rapid hydrolysis occurs above 40°C (t₁/₂ < 24 hrs), forming 5-hydroxymethylnicotinic acid .

- Ethanol/DMSO : Stable for >72 hrs at 25°C but degrade at 60°C (t₁/₂ ~48 hrs) .

Q. Q4. What are the primary reaction pathways and competing byproducts when using this compound in nucleophilic substitutions?

Methodological Answer:

- Mechanistic Analysis :

- SN2 Displacement : Chloromethyl group reacts with nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. Competing elimination (E2) occurs under basic conditions, yielding 5-vinylnicotinate .

- Byproduct Mitigation :

Q. Q5. How can researchers resolve contradictions in reported thermodynamic data for this compound derivatives?

Methodological Answer:

- Data Reconciliation : Compare enthalpy (ΔH) and entropy (ΔS) values from gas-phase ion clustering studies (e.g., via HPMS or PHPMS) with solution-phase calorimetry. For example:

- Statistical Tools : Apply multivariate regression to account for solvent effects and measurement techniques .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- Emergency Procedures :

Impurity Profiling

Q. Q7. What analytical strategies detect and quantify trace impurities in this compound batches?

Methodological Answer:

- LC-UV/HRMS : Identify impurities like 5-(hydroxymethyl)nicotinate (m/z 168.0423) and ethyl 5-vinylnicotinate (m/z 178.0868) using high-resolution mass spectrometry .

- Validation Parameters :

- LOQ : 0.05% w/w (ICH Q3B guidelines) .

- Recovery : 95–105% for spiked impurity samples .

Computational Modeling

Q. Q8. How can DFT calculations predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

- Modeling Workflow :

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate Fukui indices to identify electrophilic sites (C–Cl bond: f⁺ = 0.35) .

- Simulate reaction pathways with explicit solvent models (e.g., SMD for DMSO) .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.